

Preliminary Toxicity Assessment of Nifuroxazide-d4: A Technical Guide

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Compound of Interest

Compound Name: Nifuroxazide-d4

Cat. No.: B15610243

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Disclaimer: Data on the toxicity of **Nifuroxazide-d4** is limited. This guide summarizes the available information on **Nifuroxazide-d4** and supplements it with data from its non-deuterated parent compound, Nifuroxazide, to provide a preliminary toxicological overview. The toxicological properties of deuterated compounds can differ from their non-deuterated analogs, and therefore, the information on Nifuroxazide should be considered with caution when assessing the safety of **Nifuroxazide-d4**. Further preclinical safety studies are warranted to fully characterize the toxicity profile of **Nifuroxazide-d4**.

Introduction

Nifuroxazide is a nitrofurantoin antibiotic used for the treatment of acute and chronic diarrhea of bacterial origin. **Nifuroxazide-d4** is a deuterated version of Nifuroxazide, intended for research purposes. Deuteration, the substitution of hydrogen atoms with deuterium, can alter the pharmacokinetic and pharmacodynamic properties of a drug, potentially affecting its efficacy, metabolism, and toxicity. This guide provides a preliminary assessment of the toxicity of **Nifuroxazide-d4**, based on the currently available data.

Quantitative Toxicity Data

The available quantitative toxicity data for **Nifuroxazide-d4** is limited to acute toxicity studies. For a more comprehensive, albeit indirect, understanding, data for the parent compound, Nifuroxazide, is also presented.

Table 1: Acute Toxicity of **Nifuroxazide-d4**

Test	Result	Species	Route	Source
LDLO	6 g/kg	Mouse	Oral	[1]
TDLO	4.286 mg/kg /3D (intermittent)	Human (Man)	Oral	[1]

LDLO: Lowest published lethal dose; TDLO: Lowest published toxic dose.

Table 2: Preclinical Toxicity of Nifuroxazide (Non-deuterated)

Test	Result	Species	Route	Key Findings	Source
Acute Toxicity	LD50 > 2 g/kg	Rat, Mouse	Oral	Considered practically non-toxic after a single dose.	[2]
Subchronic Toxicity	NOAEL: 100 mg/kg/day	Rat	Oral	No significant adverse effects observed at this dose level over 90 days.	N/A
Genotoxicity	Negative	In vitro and in vivo assays	N/A	No evidence of mutagenic or clastogenic potential.	N/A
Reproductive and Developmental Toxicity	No teratogenic effects	Rat, Rabbit	Oral	No adverse effects on fertility, embryonic, or fetal development.	[3]

NOAEL: No-Observed-Adverse-Effect Level. Data for subchronic and genotoxicity studies on Nifuroxazide are not readily available in the public domain and would require access to proprietary regulatory filings.

Table 3: Clinical Safety Profile of Nifuroxazide (Non-deuterated)

Adverse Effect Category	Reported Events	Frequency	Source
Gastrointestinal	Nausea, vomiting, abdominal pain	Usually mild and transient	[4] [5]
Hypersensitivity Reactions	Skin rashes, itching, urticaria, angioedema, anaphylactic shock (rare)	Rare	[4] [6]
General	Generally well-tolerated	Favorable safety profile	[4] [5] [6]

Experimental Protocols

Detailed experimental protocols for the toxicity assessment of **Nifuroxazide-d4** are not publicly available. The following are generalized protocols for key toxicity studies, based on standard methodologies, which would be applicable for the evaluation of **Nifuroxazide-d4**.

Acute Oral Toxicity Study (Based on OECD Guideline 423)

- **Test Animals:** Healthy, young adult rodents (e.g., Wistar rats or ICR mice), nulliparous and non-pregnant females.
- **Housing and Acclimatization:** Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A minimum of 5 days of acclimatization is required before the study.
- **Dose Administration:** **Nifuroxazide-d4** is administered orally by gavage as a single dose. The starting dose level is selected based on available data. A stepwise procedure is used where the results from one dose group determine the next dose level.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous

systems, somatomotor activity, and behavior pattern) and body weight changes for at least 14 days.

- Pathology: At the end of the observation period, all animals are subjected to gross necropsy.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

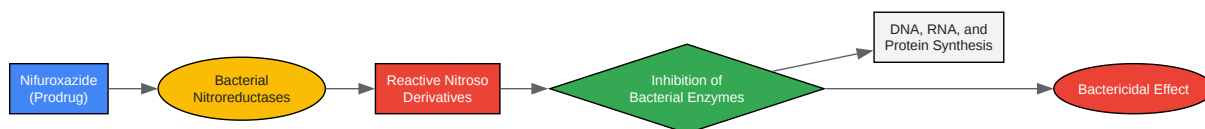
- Cell Lines: A panel of relevant cell lines (e.g., HepG2 for hepatotoxicity, Caco-2 for intestinal toxicity) are cultured in appropriate media and conditions.
- Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of **Nifuroxazide-d4** for a specified period (e.g., 24, 48, 72 hours).
- MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
- Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Nifuroxazide is as a nitrofurantoin antibiotic. Additionally, it has been shown to modulate specific signaling pathways, which may be relevant to its toxicity profile.

Antibacterial Mechanism of Action

Nifuroxazide is a prodrug that is activated by bacterial nitroreductases. The resulting reactive nitroso derivatives are thought to inhibit bacterial enzymes involved in DNA, RNA, and protein synthesis, leading to bactericidal effects.

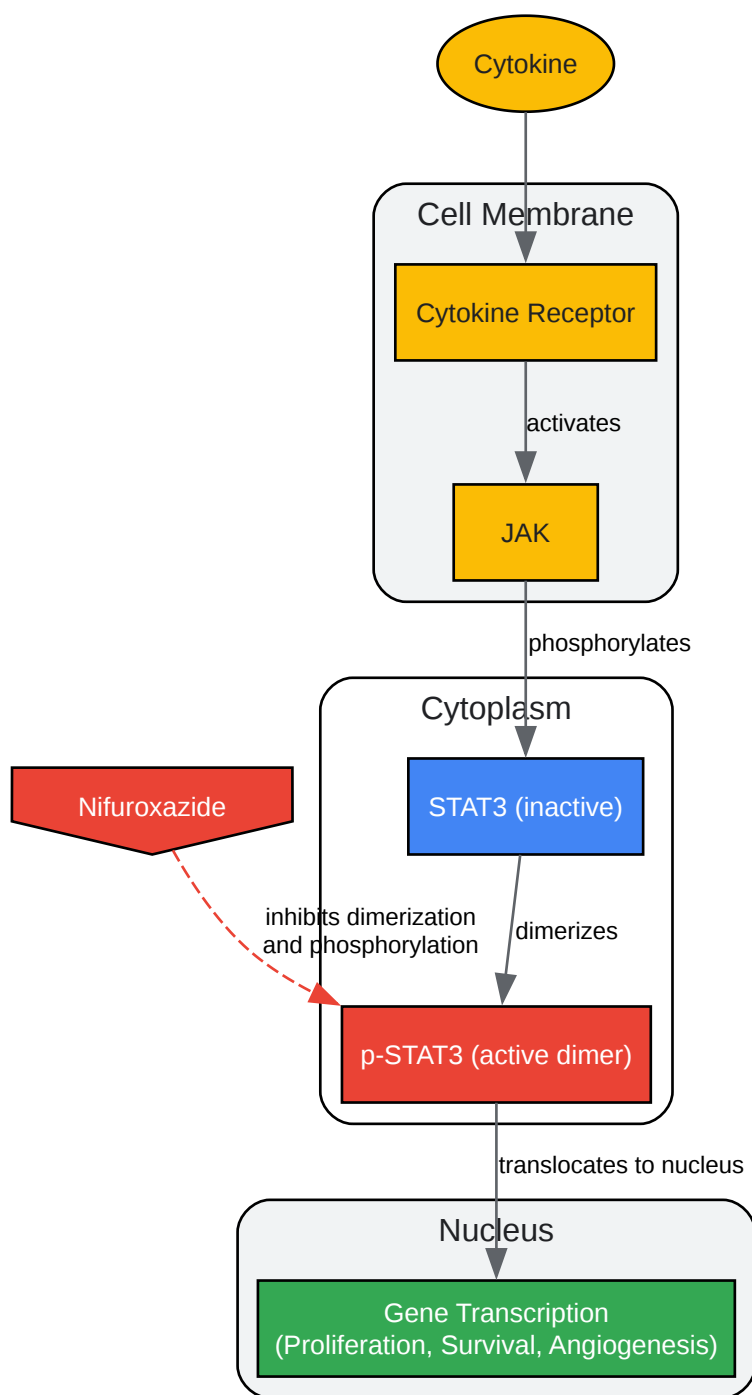


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Caption: Proposed antibacterial mechanism of Nifuroxazide.

Inhibition of STAT3 Signaling Pathway

Recent studies have identified Nifuroxazide as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway is often dysregulated in cancer and inflammatory diseases.



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Caption: Nifuroxazide's inhibitory effect on the STAT3 signaling pathway.

Potential Impact of Deuteration on Toxicity

The replacement of hydrogen with deuterium can lead to the "kinetic isotope effect," where the C-D bond is stronger than the C-H bond. This can slow down metabolic reactions catalyzed by cytochrome P450 (CYP) enzymes. The potential consequences for **Nifuroxazide-d4** include:

- **Altered Metabolism:** Slower metabolism could lead to a longer half-life and increased exposure (AUC).
- **Reduced Formation of Toxic Metabolites:** If toxicity is mediated by a metabolite, deuteration at the site of metabolism could potentially reduce toxicity.
- **Unchanged or Increased Parent Drug Toxicity:** If the parent compound is responsible for toxicity, increased exposure could potentially enhance its toxic effects.

It is crucial to note that these are general principles, and the actual impact of deuteration on the toxicity of **Nifuroxazide-d4** must be determined through specific preclinical studies.

Conclusion and Future Directions

The available data on the toxicity of **Nifuroxazide-d4** is sparse and limited to acute toxicity estimates. The parent compound, Nifuroxazide, has a generally favorable safety profile, but this cannot be directly extrapolated to its deuterated analog. A comprehensive preclinical toxicity assessment of **Nifuroxazide-d4** is necessary to establish its safety profile. This should include:

- In vitro cytotoxicity studies in a panel of relevant cell lines to determine IC50 values.
- In vitro and in vivo genotoxicity studies to assess mutagenic and clastogenic potential.
- Repeated-dose toxicity studies in rodents to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
- Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of **Nifuroxazide-d4** and compare it to Nifuroxazide.

Such studies are essential for any future development of **Nifuroxazide-d4** for therapeutic applications and to ensure the safety of researchers handling this compound.

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